(4-Bromopyridin-3-yl)methanol
Description
Significance and Research Context of Pyridine-Based Compounds
Pyridine (B92270) and its derivatives are a cornerstone of heterocyclic chemistry, with immense importance across various scientific fields. sciencepublishinggroup.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif found in numerous natural products, including vitamins like niacin and vitamin B₆, and coenzymes such as NAD and NADP. dovepress.com Its presence is also critical in a vast array of pharmaceuticals and agrochemicals. wikipedia.org
In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to engage in favorable interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the ring, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov Pyridine-containing drugs have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. sciencepublishinggroup.comresearchgate.net From 2014 to 2023, the U.S. FDA approved 54 drugs containing a pyridine ring, with a significant number targeting cancer and central nervous system disorders. nih.gov The structural versatility of pyridine allows for the creation of large compound libraries for screening against diverse biological targets, making it a central focus in drug discovery. dovepress.comopenaccessjournals.com
Historical Development of Pyridine Chemistry Relevant to Bromopyridines
The history of pyridine chemistry began in the 19th century. The compound was first isolated from coal tar by the Scottish chemist Thomas Anderson in 1849. atamanchemicals.com However, its correct chemical structure, a benzene (B151609) ring with one methine group replaced by a nitrogen atom, was proposed later by Wilhelm Körner (1869) and James Dewar (1871) and subsequently confirmed. wikipedia.org A major breakthrough in the synthesis of pyridine derivatives came in 1881 when Arthur Rudolf Hantzsch developed a method that typically involves the condensation of a β-keto acid, an aldehyde, and ammonia. wikipedia.orgatamanchemicals.com
The introduction of halogen atoms, particularly bromine, onto the pyridine ring was a crucial development for expanding its synthetic utility. Early studies, such as those published in 1929, investigated the direct bromination of pyridine. acs.org Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is less facile than in benzene and primarily occurs at the 3-position. wikipedia.org It was found that bromination can be achieved by passing pyridine and bromine vapors over a charcoal catalyst, which yields 3-bromopyridine (B30812) and 3,5-dibromopyridine. slideshare.net These early methods for producing bromopyridines paved the way for their use as versatile intermediates in the synthesis of more complex, functionalized pyridine structures.
Current Research Landscape and Emerging Trends in Bromopyridine Functionalization
Bromopyridines, such as (4-Bromopyridin-3-yl)methanol, are highly valued as synthons in modern organic synthesis. researchgate.net The bromine atom serves as an excellent handle for a wide array of transition metal-catalyzed cross-coupling reactions, which have become indispensable tools for constructing carbon-carbon and carbon-nitrogen bonds. These reactions allow for the precise and efficient incorporation of the pyridine moiety into complex molecular architectures.
Emerging trends focus on developing more efficient, selective, and sustainable catalytic systems. This includes the use of novel ligands to improve catalyst performance, the exploration of catalysts based on earth-abundant metals like nickel, and the development of one-pot or flow-chemistry procedures to streamline synthetic sequences. wiley.comresearchgate.net
Key functionalization reactions for bromopyridines include:
Suzuki-Miyaura Coupling: This palladium- or nickel-catalyzed reaction is one of the most frequently used methods for forming C-C bonds between bromopyridines and organoboron compounds (boronic acids or esters). wiley.com It is widely applied in the synthesis of biaryl and heterobiaryl compounds, which are common structures in pharmaceuticals. rsc.orgmdpi.comresearchgate.net Recent advancements have focused on developing highly active catalysts that function under mild conditions and tolerate a wide range of functional groups. wiley.comrsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling bromopyridines with a diverse range of amines. acs.org The reaction has been instrumental in synthesizing aminopyridines, a class of compounds with significant applications in medicinal chemistry. acs.org Practical challenges, such as the use of volatile amines, have been overcome by developing specialized procedures, for example, by conducting the reaction in sealed tubes. acs.orgscispace.comnih.gov
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a bromopyridine and a terminal alkyne, typically using a co-catalytic system of palladium and copper. scirp.orgmdpi.com The resulting alkynylpyridines are important intermediates for synthesizing various heterocyclic compounds and are used in materials science and drug discovery. researchgate.netnih.gov Research in this area aims to expand the substrate scope and improve reaction efficiency with low catalyst loadings under mild conditions. scirp.orgresearchgate.net
Table 2: Overview of Key Functionalization Reactions for Bromopyridines
| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromopyridine + Boronic Acid/Ester | Palladium or Nickel complex wiley.comrsc.org | C(sp²) - C(sp²) |
| Buchwald-Hartwig Amination | Bromopyridine + Amine | Palladium complex + Ligand acs.orgchemspider.com | C(sp²) - N |
| Sonogashira Coupling | Bromopyridine + Terminal Alkyne | Palladium complex + Copper(I) salt scirp.orgresearchgate.net | C(sp²) - C(sp) |
Structure
3D Structure
Properties
IUPAC Name |
(4-bromopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZMBVCLSZAYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331088 | |
| Record name | (4-bromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197007-87-7 | |
| Record name | (4-bromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromopyridin 3 Yl Methanol
Established Synthetic Pathways for (4-Bromopyridin-3-yl)methanol
Established methods for synthesizing this compound typically rely on a set of predictable and well-understood organic transformations. These include the reduction of oxidized precursors, direct halogenation of the pyridine (B92270) core, and regioselective metalation strategies.
Reduction of Carboxylic Acid or Ester Precursors to the Methanol (B129727) Moiety
A direct and common route to this compound involves the reduction of a corresponding carboxylic acid or ester, namely 4-bromonicotinic acid or its alkyl esters. This transformation is a fundamental process in organic synthesis, converting a carbon at the +3 oxidation state to the +1 oxidation state of a primary alcohol.
The starting material, 4-bromonicotinic acid, can be prepared via several methods, including the Hofmann rearrangement of pyridine-3,4-dicarboximide. The subsequent reduction to the alcohol can be achieved using various reducing agents. Strong, non-selective hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. Alternatively, borane complexes such as borane-tetrahydrofuran (BH₃·THF) can also be employed, often offering milder reaction conditions.
For the reduction of the corresponding ester (e.g., methyl 4-bromonicotinate), sodium borohydride (NaBH₄) can be utilized, particularly in the presence of activating additives or at elevated temperatures, as it is generally less reactive towards esters than acids. scholarsresearchlibrary.com An efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid involves esterification followed by reduction with a sodium borohydride-methanol system. scholarsresearchlibrary.com
| Precursor | Reagent | Typical Solvent | General Conditions |
|---|---|---|---|
| 4-Bromonicotinic acid | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to reflux, followed by aqueous workup |
| 4-Bromonicotinic acid | Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | 0 °C to room temperature |
| Methyl 4-bromonicotinate | Sodium borohydride (NaBH₄) / Methanol | Tetrahydrofuran (THF) / Methanol | Reflux scholarsresearchlibrary.com |
| Methyl 4-bromonicotinate | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to room temperature |
Halogenation Strategies for Pyridine Ring Systems at the C4 Position
Synthesizing this compound by direct halogenation involves introducing a bromine atom at the C4 position of a 3-pyridinemethanol precursor. However, the direct electrophilic halogenation of the pyridine ring is challenging due to its electron-deficient nature. Such reactions are often sluggish and typically favor substitution at the C3 and C5 positions. chemrxiv.orgnih.gov
Achieving selective C4-halogenation requires more sophisticated strategies that overcome the inherent reactivity of the pyridine ring. One such modern approach involves the installation of a phosphonium salt at the C4 position. This group acts as a leaving group and can be subsequently displaced by a halide nucleophile. researchgate.netmountainscholar.org This two-step sequence allows for regioselective introduction of a halogen at the C4 position, which is otherwise difficult to achieve. While this method is powerful, selective C4-halogenation of ester-containing pyridine derivatives can be particularly challenging, sometimes requiring metalation with specific cadmium bases or prior C4-phosphorylation. researchgate.net
Other strategies for C4-selective functionalization that could be adapted include:
Activation via N-oxide formation: Pyridine N-oxides are more susceptible to electrophilic substitution than the parent pyridine. Nitration can occur at the C4 position, and the resulting nitro group can be converted to a bromine atom via a Sandmeyer-type reaction sequence. The N-oxide is then reduced in a final step.
Radical C-H functionalization: Certain photocatalytic or radical-based methods can achieve C-H functionalization at the C4 position of pyridines, although selectivity can be an issue depending on the substrate.
Directed Ortho-Metalation Approaches in Pyridine Synthesis
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.orguwindsor.ca In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.
For the synthesis of this compound, a suitable DMG would be placed at the C3 position. The hydroxymethyl group itself (-CH₂OH) can act as a DMG after deprotonation of the hydroxyl proton. Alternatively, it can be protected with a group that also functions as a DMG, such as a methoxymethyl (MOM) ether (-CH₂OMOM) or a carbamate (-OC(O)NEt₂).
The lithiation of a 3-substituted pyridine can occur at either the C2 or C4 position. The regioselectivity is influenced by factors such as the steric bulk of the DMG, the choice of the lithium base (e.g., n-BuLi, s-BuLi, or LDA), and the presence of coordinating additives like TMEDA. clockss.orgharvard.edu Once the C4-lithiated intermediate is formed, it is quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromotetrafluoroethane, to install the bromine atom.
| Substrate (Protected 3-pyridinemethanol) | Directing Group (at C3) | Base | Electrophile | Potential Outcome |
|---|---|---|---|---|
| 3-(Methoxymethoxymethyl)pyridine | -CH₂OMOM | s-BuLi / TMEDA | Br₂ | C4-bromination |
| Pyridin-3-ylmethyl diethylcarbamate | -CH₂OC(O)NEt₂ | s-BuLi / TMEDA | CBr₄ | C4-bromination |
| 3-Pyridinemethanol | -CH₂O⁻ (after deprotonation) | 2 eq. n-BuLi | 1,2-Dibromoethane | Mixture of C2 and C4 isomers |
Emerging Synthetic Approaches and Innovations for this compound
Recent advances in synthetic methodology offer new, often more efficient and sustainable, routes to complex molecules like this compound. These include novel catalytic systems for functional group transformations and the strategic use of cross-coupling reactions to construct precursors.
Catalytic Reductions for Selective Hydroxyl Group Formation
While classic metal hydride reagents are effective, they are used in stoichiometric amounts and can generate significant waste. Emerging trends focus on catalytic methods for the reduction of carboxylic acids and their derivatives, primarily using hydrogenation or hydrosilylation.
Catalytic Hydrogenation: Homogeneous catalysts, often based on ruthenium or iridium, have been developed for the hydrogenation of esters to alcohols under milder conditions than traditional heterogeneous catalysts. acs.org These systems can exhibit high efficiency and functional group tolerance. The catalytic hydrogenation of carboxylic acids themselves is more challenging but has been achieved with specialized low- and high-valent transition-metal complexes. rsc.org Application of these methods to 4-bromonicotinic acid could provide a direct, atom-economical route to the target alcohol.
Catalytic Hydrosilylation: The reduction of carboxylic acids and esters using silanes as the reducing agent, catalyzed by transition metals, is another powerful emerging technique. Catalysts based on earth-abundant metals like manganese and iron have been shown to effectively catalyze the hydrosilylation of carboxylic acids to alcohols. nih.govresearchgate.netacs.org This approach avoids pyrophoric metal hydrides and often proceeds under mild conditions.
Precursor Design Utilizing Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon bonds. These reactions can be strategically employed to construct a substituted pyridine precursor, which is then converted to this compound. This approach offers high modularity and allows for the late-stage introduction of diversity.
Suzuki-Miyaura Coupling: A strategy could involve starting with a dihalopyridine, such as 3,4-dibromopyridine or 4-bromo-3-iodopyridine. A selective Suzuki-Miyaura coupling could be performed at the more reactive C3 position (the C-I bond is more reactive than C-Br) with a suitable boronic acid or ester. rsc.orgresearchgate.netmdpi.comrsc.org For example, coupling with a boronic ester that can be subsequently oxidized to a hydroxymethyl group (e.g., using a pinacol boronate followed by oxidation) would be a viable route.
Sonogashira Coupling: Alternatively, a Sonogashira coupling can be used to introduce an alkyne at the C3 position of a 4-bromopyridine precursor. scirp.orgsemanticscholar.orgorganic-chemistry.orgnih.gov For instance, 4-bromo-3-iodopyridine could be coupled with a terminal alkyne like trimethylsilylacetylene. The resulting 3-alkynyl-4-bromopyridine is a versatile intermediate. The alkyne moiety can be converted to the hydroxymethyl group through various transformations, such as hydration to a methyl ketone followed by reduction, or hydroboration-oxidation.
| Reaction Type | Starting Material | Coupling Partner | Typical Catalyst System | Intermediate Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromo-3-iodopyridine | (CH₂O)n / K₂CO₃ / Dioxane | PdCl₂(dppf) | 4-Bromo-3-(dihydroxymethyl)pyridine |
| Sonogashira | 4-Bromo-3-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine |
These emerging methods provide powerful and flexible alternatives to traditional synthetic pathways, often with improved efficiency, selectivity, and functional group compatibility.
Optimization of Synthetic Efficiency and Yields for this compound
The efficient synthesis of this compound is critical for its practical application. A primary route to this compound involves the reduction of a suitable precursor, such as 4-bromonicotinic acid or 4-bromopyridine-3-carbaldehyde. Optimization of this reduction step is key to maximizing yield and purity while minimizing costs and environmental impact.
Several factors can be fine-tuned to enhance the efficiency of this transformation. The choice of reducing agent is paramount. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce carboxylic acids and aldehydes, they are often expensive and require stringent anhydrous conditions. A more cost-effective and safer alternative is sodium borohydride (NaBH₄). However, NaBH₄ is generally less reactive towards carboxylic acids. Its reducing power can be enhanced by using it in combination with additives or by performing the reaction in specific solvents like methanol or a mixture of THF and methanol, which can facilitate the reduction of the corresponding methyl ester of the carboxylic acid.
Optimization of the synthesis can be systematically approached by adjusting several key parameters, as detailed in the table below.
| Parameter | Objective | Examples of Variations | Potential Impact on Yield and Efficiency |
| Starting Material | High purity, availability | 4-Bromonicotinic acid, Methyl 4-bromonicotinate, 4-Bromopyridine-3-carbaldehyde | Purity of starting material directly impacts the purity of the final product and can affect reaction kinetics. |
| Reducing Agent | Cost-effectiveness, safety, selectivity | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), Borane (BH₃) | NaBH₄ is milder and cheaper but may require harsher conditions or esterification of the acid. LiAlH₄ is more powerful but requires strict anhydrous conditions. |
| Solvent | Solubilization of reagents, reaction rate | Methanol, Ethanol, Tetrahydrofuran (THF), Dioxane | The choice of solvent can significantly influence the reactivity of the reducing agent and the solubility of intermediates. |
| Temperature | Control of reaction rate and side reactions | -10°C to reflux | Lower temperatures can increase selectivity and reduce byproduct formation, while higher temperatures can accelerate the reaction rate. |
| Reaction Time | Ensure complete conversion | 1 hour to 24 hours | Monitoring the reaction by techniques like TLC or HPLC is crucial to determine the optimal time for completion without promoting degradation. |
| pH of Work-up | Isolation of the final product | Acidic or basic quench | Proper pH adjustment is critical during the work-up to ensure the product is in a neutral, extractable form and to remove inorganic byproducts. |
For instance, a common optimization strategy for the reduction of a nicotinic acid derivative involves the initial esterification to the corresponding methyl ester, followed by reduction with a surplus of sodium borohydride in a solvent like methanol. The temperature can be controlled to prevent side reactions, and the reaction progress is monitored to ensure complete conversion. The work-up procedure is also critical; careful quenching of the reaction and extraction at the optimal pH are necessary to isolate the this compound in high yield and purity.
Challenges in Regioselective Synthesis of 4-Bromopyridine Derivatives
The synthesis of specifically substituted pyridines, such as this compound, is often complicated by the challenge of regioselectivity. The electronic nature of the pyridine ring, being an electron-deficient heterocycle, dictates the positions at which electrophilic and nucleophilic substitutions occur. This inherent reactivity can make it difficult to install functional groups at the desired positions in a controlled manner.
Another significant challenge lies in the regioselective functionalization of an already substituted pyridine ring. For example, introducing a hydroxymethyl group (or its precursor, a formyl or carboxyl group) at the 3-position of 4-bromopyridine is not straightforward. Directed ortho-metalation is a powerful technique for regioselective functionalization, but its application to 4-bromopyridine can be problematic. The bromine atom at the 4-position can direct lithiation to the 3-position. However, the stability of the resulting lithiated intermediate and the potential for competing reactions, such as halogen-metal exchange, need to be carefully managed.
The table below summarizes some of the key regioselective challenges in the synthesis of 4-bromopyridine derivatives.
| Challenge | Description | Common Strategies and Their Limitations |
| Selective C-4 Bromination | Direct bromination of the pyridine ring is often unselective. | Pyridine N-Oxide: Activation of the ring directs bromination to the C-4 position, but requires additional synthesis and deoxygenation steps. |
| Ortho-Functionalization of 4-Bromopyridine | Introducing a substituent at the C-3 position adjacent to the bromine. | Directed ortho-Lithiation: Using strong bases like LDA or n-BuLi can deprotonate the C-3 position, but can be complicated by side reactions and requires cryogenic temperatures. |
| Control of Multiple Substituents | The presence of one substituent influences the position of the next incoming group. | Use of Protecting/Directing Groups: Strategic use of protecting groups can block certain positions and direct substitution to the desired site, but adds complexity to the synthesis. |
| Pyridyne Intermediates | The generation of highly reactive pyridyne intermediates can lead to a loss of regioselectivity. | Controlled Generation and Trapping: The conditions for generating and trapping pyridynes must be carefully controlled to favor the desired regioisomer. nih.govrsc.org |
Reactivity and Chemical Transformations of 4 Bromopyridin 3 Yl Methanol
Reactions Involving the Hydroxyl Group of (4-Bromopyridin-3-yl)methanol
The primary alcohol functional group in this compound is a key site for various transformations, including esterification, etherification, oxidation, and conversion to alkyl halides.
Esterification Reactions
The conversion of the primary alcohol in this compound to an ester can be achieved through several standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic conditions, is a common approach. scienceready.com.aulibretexts.orgmasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com
Alternatively, for substrates that may be sensitive to strong acids, other methods like the Steglich esterification using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are effective. commonorganicchemistry.comderpharmachemica.com Reaction with more reactive carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a base also yields the corresponding esters efficiently. libretexts.org
Below is a table of representative esterification reactions applicable to this compound.
| Reaction Type | Reagents | Typical Conditions | Product |
| Fischer Esterification | Carboxylic Acid (R-COOH), H₂SO₄ (cat.) | Heat, reflux | (4-Bromopyridin-3-yl)methyl ester |
| Steglich Esterification | Carboxylic Acid (R-COOH), DCC/EDC, DMAP | Room temperature, inert solvent (e.g., DCM) | (4-Bromopyridin-3-yl)methyl ester |
| Acylation | Acid Chloride (R-COCl), Base (e.g., Pyridine) | 0 °C to room temperature, inert solvent | (4-Bromopyridin-3-yl)methyl ester |
Etherification Reactions
The hydroxyl group can be converted into an ether through processes like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. masterorganicchemistry.com For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com
| Reaction Type | Reagents | Typical Conditions | Product |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | Inert solvent (e.g., THF, DMF) | 4-Bromo-3-((alkoxy)methyl)pyridine |
Oxidation and Reduction Pathways of the Primary Alcohol
The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation are effective for this transformation. These methods avoid the over-oxidation to the carboxylic acid that can occur in the presence of water.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, typically in aqueous media, will convert the primary alcohol directly to a carboxylic acid. nih.govorganic-chemistry.org Common reagents for this include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in the presence of an acid (Jones oxidation), or a two-step, one-pot procedure using TEMPO with sodium hypochlorite (B82951) followed by sodium chlorite. nih.gov
| Transformation | Reagents | Typical Conditions | Product |
| Oxidation to Aldehyde | PCC or DMP | Anhydrous solvent (e.g., DCM) | 4-Bromo-3-pyridinecarboxaldehyde |
| Oxidation to Carboxylic Acid | KMnO₄ or CrO₃/H₂SO₄ (Jones Reagent) | Aqueous, acidic/basic conditions | 4-Bromonicotinic acid |
| TEMPO-mediated Oxidation | TEMPO, NaOCl, then NaClO₂ | Biphasic system (e.g., DCM/water) nih.gov | 4-Bromonicotinic acid |
The hydroxymethyl group is already in a reduced state, and further reduction is not a typical transformation for this functional group under standard conditions.
Conversion to Alkyl Halides (e.g., Chlorination, Bromination)
The hydroxyl group can be substituted with a halogen to form the corresponding 3-(halomethyl)pyridine derivative. Thionyl chloride (SOCl₂) is commonly used for chlorination, while phosphorus tribromide (PBr₃) is effective for bromination. These reagents convert the hydroxyl into a good leaving group, facilitating nucleophilic substitution by the halide ion.
| Transformation | Reagents | Typical Conditions | Product |
| Chlorination | Thionyl chloride (SOCl₂) | Inert solvent, often with heat | 4-Bromo-3-(chloromethyl)pyridine |
| Bromination | Phosphorus tribromide (PBr₃) | Inert solvent, 0 °C to room temperature | 4-Bromo-3-(bromomethyl)pyridine |
Reactions at the Bromine Moiety of this compound
The bromine atom attached to the pyridine (B92270) ring is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The hydroxymethyl group is generally stable under the conditions used for these transformations. jk-sci.com
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or boronic ester. wikipedia.orgyoutube.comnih.govlibretexts.org The reaction is catalyzed by a palladium(0) complex in the presence of a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds and can be applied to this compound to introduce various aryl or vinyl substituents at the 4-position of the pyridine ring.
Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. jk-sci.comorganic-chemistry.orgscirp.orgsemanticscholar.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. jk-sci.comorganic-chemistry.org This method allows for the introduction of an alkynyl group at the 4-position of the pyridine ring, creating substituted pyridylacetylenes.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.orgyoutube.com This reaction provides a direct route to synthesize N-aryl or N-heteroaryl amines. This compound can be coupled with a wide range of primary or secondary amines using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
The following table summarizes typical conditions for these cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst System | Base | Product |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | (4-Aryl/vinylpyridin-3-yl)methanol |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Diisopropylamine | (4-(Alkynyl)pyridin-3-yl)methanol |
| Buchwald-Hartwig | Amine (R¹R²NH) | Pd(OAc)₂ or Pd₂(dba)₃, Phosphine Ligand (e.g., BINAP, XPhos) | NaOt-Bu, Cs₂CO₃ | (4-(R¹R²-amino)pyridin-3-yl)methanol |
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position. In pyridines, the C-2 and C-4 positions are electronically activated for nucleophilic attack. This is because the anionic sigma complex (Meisenheimer intermediate) formed during the reaction is stabilized by resonance, allowing the negative charge to be delocalized onto the electronegative nitrogen atom stackexchange.comechemi.com.
In the case of this compound, the bromine atom is situated at the activated C-4 position, making it a prime site for SNAr reactions. Various nucleophiles can displace the bromide ion, leading to a range of 4-substituted 3-(hydroxymethyl)pyridines. The efficiency of these substitutions can be influenced by the nature of the nucleophile and the reaction conditions. While direct SNAr on 4-bromopyridines is feasible, an interesting related strategy involves a tandem isomerization/substitution process. Studies have shown that 3-bromopyridines can be isomerized to 4-bromopyridines under basic conditions, which then rapidly undergo nucleophilic substitution nih.govrsc.org. This highlights the enhanced reactivity of the C-4 position towards nucleophiles.
Common nucleophilic substitution reactions applicable to the 4-bromo position include:
Etherification: Reaction with alkoxides (e.g., sodium methoxide) to form 4-alkoxypyridine derivatives.
Amination: Reaction with amines to yield 4-aminopyridine (B3432731) derivatives.
Hydroxylation: Substitution with hydroxide (B78521) ions to produce the corresponding 4-hydroxypyridine.
The table below summarizes representative SNAr-type transformations starting from related 3-substituted bromopyridines, which achieve 4-substitution, illustrating the types of nucleophiles that can be employed.
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Alcohol | 3,5-dimethylphenol | 4-Aryloxy Pyridine | nih.govresearchgate.net |
| Amine | Indoline | 4-Amino Pyridine | rsc.org |
| Hydroxide | Potassium Hydroxide (KOH) | 4-Hydroxy Pyridine | researchgate.net |
Reactivity with Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)
The carbon-bromine bond in this compound is a key site for carbon-carbon bond formation via reactions with organometallic reagents. These transformations, particularly transition-metal-catalyzed cross-coupling reactions, are fundamental in synthetic organic chemistry.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely used to functionalize aryl halides. This compound can serve as the electrophilic partner in several such reactions:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a C-C bond, yielding 4-aryl-3-(hydroxymethyl)pyridines nih.govarkat-usa.org.
Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to install an alkynyl group at the C-4 position beilstein-journals.org.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst to form a 4-alkenylpyridine derivative arkat-usa.org.
Grignard and Organolithium Reagents: These strong nucleophiles and bases can react with this compound in several ways wisc.edumasterorganicchemistry.com. The presence of the acidic hydroxyl proton means that these reagents can first act as a base, deprotonating the alcohol. Following deprotonation, they can participate in coupling reactions. A recent development has shown that 4-bromopyridines can undergo a radical coupling reaction with Grignard reagents promoted by purple light, avoiding the need for a transition metal catalyst organic-chemistry.orgnih.gov. This method proceeds via a photoinduced single electron transfer (SET) mechanism, generating a pyridyl radical that couples with the Grignard reagent organic-chemistry.orgnih.gov. Organolithium reagents can also engage in lithium-halogen exchange with the aryl bromide, creating a lithiated pyridine species that can then react with various electrophiles uniurb.itnih.gov.
The following table provides examples of cross-coupling reactions involving bromopyridine substrates.
| Reaction Type | Organometallic Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid | Pd(PPh3)4 / Base | 4-Aryl Pyridine | nih.gov |
| Heck Coupling | Styrene | Pd(II)-complex / Base | 4-Styryl Pyridine | arkat-usa.org |
| SET Coupling | Alkyl/Aryl Grignard Reagent | Purple Light (hν) | 4-Alkyl/Aryl Pyridine | organic-chemistry.orgnih.gov |
| Sonogashira Coupling | Terminal Alkyne | Pd(OAc)2 / PPh3 / DBU | 4-Alkynyl Pyridine | beilstein-journals.org |
Transformations of the Pyridine Core of this compound
Beyond reactions of the bromo and methanol (B129727) substituents, the pyridine ring itself can undergo significant transformations that alter its fundamental structure and reactivity.
Functionalization via C-H Activation Methodologies
Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for molecular editing that avoids the need for pre-functionalized substrates rsc.org. However, achieving site-selective C-H functionalization on a pyridine ring is challenging due to its electron-deficient nature and the presence of multiple, distinct C-H bonds researchgate.netnih.gov. The nitrogen atom strongly influences the ring's reactivity, typically making the C-2 and C-6 positions most susceptible to deprotonation or metalation-based C-H activation nih.govnih.gov.
For this compound, the available C-H bonds are at the C-2, C-5, and C-6 positions.
C-2 Functionalization: This position is often the most activated due to its proximity to the nitrogen atom.
C-6 Functionalization: Also adjacent to the nitrogen, this position is another common site for activation.
C-5 Functionalization: Accessing this "meta" position is generally more difficult and often requires specialized directing groups or catalytic systems to override the inherent reactivity patterns of the pyridine ring researchgate.net.
Transition-metal catalysis is the predominant approach for pyridine C-H functionalization, enabling the formation of new C-C or C-heteroatom bonds nih.govacsgcipr.org. The specific regiochemical outcome depends heavily on the catalyst, ligands, and directing groups employed.
N-Oxidation and Subsequent Rearrangement Reactions
The lone pair of electrons on the pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) arkat-usa.org.
The formation of this compound N-oxide significantly alters the electronic properties of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance, which enhances the electron density at the C-2 and C-4 positions, making them more susceptible to electrophilic attack while also activating them for certain types of nucleophilic substitution.
Pyridine N-oxides are valuable intermediates for subsequent rearrangement reactions. A classic example is the reaction with acetic anhydride (B1165640), which can lead to the introduction of a functional group adjacent to the nitrogen atom chemtube3d.comacs.orgacs.org. For instance, if an alkyl group is present at the C-2 position of a pyridine N-oxide, it can undergo a Boekelheide reaction upon treatment with trifluoroacetic anhydride (TFAA) to yield a 2-(hydroxymethyl)pyridine derivative wikipedia.org. While this compound lacks a C-2 alkyl group, its N-oxide could participate in other functionalization reactions directed by the N-oxide moiety.
Ring Isomerization Processes
Skeletal editing and isomerization of the pyridine core represent advanced strategies for structural diversification acs.orgacs.org. One relevant process for a bromopyridine is base-catalyzed halogen migration, sometimes referred to as a "halogen dance."
Recent studies have demonstrated that 3-bromopyridines can undergo a base-catalyzed isomerization to 4-bromopyridines nih.govrsc.orgrsc.org. This transformation is proposed to proceed through a highly reactive 3,4-pyridyne intermediate. The mechanism involves the deprotonation of the C-4 position by a strong base, followed by the elimination of the bromide ion to form the pyridyne. Subsequent addition of a bromide ion to the pyridyne intermediate can occur at either C-3 or C-4, establishing an equilibrium between the 3-bromo and 4-bromo isomers rsc.org. Because the 4-bromo isomer is often more reactive towards nucleophiles, this isomerization can be used as the first step in a tandem isomerization-substitution sequence to achieve 4-selective functionalization of 3-bromopyridine (B30812) starting materials nih.govresearchgate.net. This process represents a fascinating example of ring isomerization where the connectivity of the substituents on the pyridine core is altered.
Derivatization and Analog Synthesis of 4 Bromopyridin 3 Yl Methanol
Synthesis of Pyridine-Methanol Derivatives from (4-Bromopyridin-3-yl)methanol
The derivatization of this compound primarily involves two strategic approaches: reactions targeting the nucleophilic hydroxyl group and substitutions at the electrophilic carbon atom bonded to the bromine.
The hydroxymethyl substituent is readily modified through various classical and modern synthetic methods. These transformations are crucial for altering the compound's steric and electronic properties, as well as for introducing new functionalities for further reactions.
Common modifications include oxidation, etherification, and esterification. ambeed.com Oxidation of the primary alcohol can yield the corresponding aldehyde, 4-bromo-3-pyridinecarboxaldehyde, a key intermediate for reactions such as reductive amination. Further oxidation can produce 4-bromonicotinic acid. Etherification, such as the reaction to form 4-bromo-3-pyridinemethanol benzyl (B1604629) ether, introduces a stable protecting group or a pharmacologically relevant moiety. lookchem.com Esterification with various carboxylic acids or their derivatives can also be performed to produce a range of esters. ambeed.com Another derivatization technique involves reacting the alcohol with reagents like 3,4-dihydro-2H-pyran under acidic conditions to form stable tetrahydropyranyl (THP) ethers, which can serve as protective groups during subsequent reaction steps. nih.gov
| Reaction Type | Reagent/Condition Example | Product Class | Reference |
|---|---|---|---|
| Oxidation | Manganese dioxide (MnO₂) or similar mild oxidizing agents | Aldehydes (e.g., 4-bromo-3-pyridinecarboxaldehyde) | |
| Etherification | Benzyl bromide, sodium hydride (NaH) | Benzyl Ethers (e.g., 4-bromo-3-pyridinemethanol benzyl ether) | lookchem.com |
| Esterification | Carboxylic acid, acid catalyst | Esters | ambeed.com |
| Protection | 3,4-Dihydro-2H-pyran, acid catalyst | THP Ethers | nih.gov |
The bromine atom at the 4-position of the pyridine (B92270) ring is a versatile handle for introducing a wide range of substituents through transition-metal-catalyzed cross-coupling reactions. This site is reactive towards Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other similar transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. vulcanchem.comacs.org
The Suzuki-Miyaura reaction, which couples the bromopyridine with various boronic acids or esters, is a powerful tool for creating biaryl structures. acs.org Similarly, the Sonogashira coupling with terminal alkynes yields arylethynyl derivatives, such as (4-((4-(tert-butyl)phenyl)ethynyl)pyridin-3-yl)methanol. lookchem.com The Buchwald-Hartwig amination allows for the formation of C-N bonds, linking various amines to the pyridine core. acs.org These reactions are fundamental in expanding the molecular complexity and diversity of compounds derived from the starting material.
| Reaction Name | Coupling Partner | Bond Formed | Example Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids | C(sp²)–C(sp²) | 4-Aryl-pyridin-3-yl)methanol | acs.org |
| Sonogashira Coupling | Terminal alkynes | C(sp²)–C(sp) | (4-Alkynyl-pyridin-3-yl)methanol | lookchem.com |
| Buchwald-Hartwig Amination | Primary/secondary amines | C(sp²)–N | (4-Amino-pyridin-3-yl)methanol | acs.org |
| Ullmann-type Coupling | Phenols, alcohols | C(sp²)–O | (4-Phenoxy-pyridin-3-yl)methanol | vulcanchem.com |
Design and Synthesis of Structurally Related Analogs
Beyond simple derivatization, this compound is a valuable scaffold for the rational design and synthesis of more complex and structurally diverse analogs.
Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule without drastically altering its core structure. In the context of this compound, this can involve several modifications. The bromine atom can be replaced by other halogens (Cl, F) or a cyano group (CN) to fine-tune electronic properties. The pyridine nitrogen itself can be repositioned within the ring to create isomeric analogs (e.g., (5-bromopyridin-2-yl)methanol) or replaced with a C-H group, transforming the scaffold into a brominated benzyl alcohol derivative. The concept of isosterism is widely applied, for instance, in the replacement of amide functionalities with stable heterocyclic rings like 1,2,3-triazoles to improve metabolic stability and potency. nih.govresearchgate.net
The dual functionality of this compound makes it an excellent building block for constructing elaborate molecular frameworks. The hydroxyl group can be used as a nucleophile or converted into a leaving group, while the bromine atom serves as an anchor point for annulation and coupling reactions.
Research has demonstrated its use in synthesizing intricate systems. For example, it can be a precursor for benzopyridyloxepines through an intra/intermolecular Suzuki sequence. lookchem.com Furthermore, derivatives of this compound are used to build complex N-acyl-tetrahydro- Current time information in Bangalore, IN.google.comtriazolo[4,3-a]pyrazines, which are investigated for their biological activities. google.com Its aldehyde derivative, 5-bromonicotinaldehyde, has been used to synthesize complex molecules featuring a cyclobutane (B1203170) ring, highlighting its utility in constructing strained polycyclic systems. uni-muenchen.de The incorporation into such diverse and complex scaffolds underscores the strategic importance of this starting material.
| Target System Class | Synthetic Strategy Example | Significance | Reference |
|---|---|---|---|
| Benzopyridyloxepines | Intra/intermolecular Suzuki coupling sequence | Formation of seven-membered heterocyclic ring fused to a pyridine core | lookchem.com |
| Triazolo[4,3-a]pyrazines | Multi-step synthesis involving cyclization and coupling | Construction of fused, nitrogen-rich heterocyclic systems | google.com |
| Alkylidenecyclobutylcarbinols | Reaction of the corresponding aldehyde with metallated cyclobutenes | Creation of complex structures containing strained ring systems | uni-muenchen.de |
| Nor-heterocalixarenes | Enantioselective intramolecular Suzuki-Miyaura reaction of a derivative | Formation of large, inherently chiral macrocyclic structures | rsc.org |
The development of chiral analogs is a critical aspect of modern drug discovery and materials science. chiralpedia.com Asymmetric synthesis provides a route to enantiomerically pure compounds, which often exhibit distinct biological activities. For analogs derived from this compound, chirality can be introduced in several ways.
One approach is the asymmetric reduction of a ketone precursor to generate a chiral secondary alcohol. Another powerful strategy is the use of chiral catalysts in coupling reactions. For instance, an enantioselective intramolecular Suzuki-Miyaura reaction has been employed with a related bromopyridine derivative to synthesize inherently chiral macrocycles. rsc.org Furthermore, complex chiral systems like N-acyl-5,6,7,8-tetrahydro- Current time information in Bangalore, IN.google.comtriazolo[4,3-a]pyrazines have been synthesized stereoselectively, with methods developed for the resolution of enantiomers via chiral HPLC or through dedicated chiral syntheses to obtain stereoisomerically pure products. google.com The synthesis of atropisomeric compounds, such as axially chiral 4,4'-bipyridines, where rotation around the pyridyl-pyridyl bond is restricted, represents another frontier of stereochemical control in pyridine chemistry. researchgate.net
Applications in Medicinal Chemistry and Drug Discovery
(4-Bromopyridin-3-yl)methanol as a Key Synthetic Intermediate in Pharmaceutical Development
The utility of this compound as a synthetic intermediate is well-documented in pharmaceutical research. The bromine atom serves as a handle for various cross-coupling reactions, while the methanol (B129727) group can be readily oxidized or converted to other functional groups, providing multiple avenues for molecular elaboration.
This compound is a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs). researchgate.net Its structure is incorporated into more complex molecules designed to interact with specific biological targets. For instance, it is used in the creation of spiro aromatic ring compounds that have shown inhibitory effects on enzymes like Tyrosine-protein phosphatase non-receptor type 11, which is relevant in certain diseases. google.com The synthesis of these complex molecules often involves a multi-step process where this compound is an early-stage reactant. google.com
The process can involve dissolving this compound in a solvent like dichloromethane (B109758), followed by reactions with other chemical agents to build the final, more complex API. google.com This highlights the compound's role as a foundational element in the development of new therapeutic agents.
The pyridine (B92270) ring is a common motif in many pharmaceuticals, and this compound provides a convenient entry point for constructing pyridine-containing drug scaffolds. sigmaaldrich.com A pharmacophore is the part of a molecule that is responsible for its biological activity. The structural features of this compound make it an ideal building block for creating these essential pharmacophores.
For example, derivatives of this compound are used to synthesize diacylglycerol acyltransferase 2 (DGAT2) inhibitors. google.com In one patented synthesis, a derivative, 2-((5-Bromopyridin-3-yl)oxy)-3-ethoxy-5-fluoropyridine, is formed as an intermediate in the creation of these inhibitors. google.com This demonstrates how the core structure of this compound can be integrated into larger molecules designed to modulate the activity of specific enzymes. Furthermore, its role as a heterocyclic building block is critical in the synthesis of a diverse range of pharmacologically active compounds. sigmaaldrich.combldpharm.com
Exploration of Biological Activity of this compound Derivatives and Analogs
While this compound itself is primarily a synthetic intermediate, its derivatives have been the subject of extensive biological investigation. By modifying the core structure, researchers have developed a plethora of analogs with a wide range of biological activities.
Derivatives of this compound have shown promise as inhibitors of various enzymes, a key strategy in modern drug design. For instance, thiourea (B124793) derivatives incorporating a bromopyridine moiety have been investigated as potential treatments for type II diabetes mellitus through their in vitro inhibition of yeast α-glucosidase. scispace.com
Another area of interest is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). scispace.com Substituted thiourea compounds derived from related bromopyridine structures have demonstrated inhibitory activity against these enzymes, which are implicated in neurodegenerative diseases. scispace.com
Table 1: Enzyme Inhibition by this compound Derivatives
| Derivative Class | Target Enzyme | Therapeutic Area |
| Thiourea derivatives | α-glucosidase | Type II Diabetes |
| Thiourea derivatives | Acetylcholinesterase (AChE) | Neurodegenerative Diseases |
| Thiourea derivatives | Butyrylcholinesterase (BChE) | Neurodegenerative Diseases |
| Spiro aromatic ring compounds | Tyrosine-protein phosphatase non-receptor type 11 | Various Diseases |
Receptor Binding Assays
The ability of a compound to bind to specific receptors is a critical aspect of its pharmacological profile. Derivatives of this compound have been synthesized and evaluated for their binding affinity to various receptors.
A notable example is the synthesis of epibatidine (B1211577) analogs that target nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov In these studies, related bromopyridine derivatives are used as key intermediates. nih.gov For example, 3-amino-4-bromopyridine (B1272052) was used in the synthesis of certain analogs. nih.gov These compounds have shown high binding affinity for α4β2*-nAChRs, and some have demonstrated potent antagonist activity. nih.gov This line of research is particularly relevant for developing potential pharmacotherapies for nicotine (B1678760) addiction and other central nervous system disorders. nih.gov
Additionally, derivatives of benzomorphan, where the core structure is modified using palladium-catalyzed aminations of aryl triflates, have been synthesized from related compounds and have shown high affinity for opioid receptors. acs.org
The search for new antimicrobial and antibacterial agents is a global health priority. Derivatives of this compound have been explored for their potential in this area. Studies have shown that imidazo[4,5-b]pyridine derivatives, which can be synthesized from bromopyridine precursors, exhibit antibacterial activity. mdpi.com
Research into indole-3-aldehyde hydrazone derivatives, including those with a 5-bromoindole (B119039) structure, has demonstrated a broad spectrum of antimicrobial activity. nih.gov These compounds have been tested against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and have shown significant activity. nih.gov The minimum inhibitory concentration (MIC) for these compounds ranged from 6.25 to 100 mg/ml against the tested microorganisms. nih.gov
Furthermore, the biological activities of 3,4,5-trihydroxypiperidines and their derivatives have been shown to include antibacterial properties. nih.gov The modification of such molecules, which can be conceptually related to pyridine derivatives, can lead to compounds with potent biological effects.
Table 2: Antimicrobial Activity of this compound-Related Derivatives
| Derivative Class | Tested Microorganisms | Activity Noted |
| Imidazo[4,5-b]pyridines | Gram-positive and Gram-negative bacteria | Antibacterial |
| Indole-3-aldehyde hydrazones | Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans | Broad-spectrum antimicrobial |
| 3,4,5-Trihydroxypiperidines | Various bacteria | Antibacterial |
Evaluation of Antitumor and Anticancer Potentials
While direct studies on the antitumor activity of this compound are not extensively documented, research on its structural analogs and derivatives highlights the potential of the bromopyridine scaffold in cancer therapy. The pyridine ring is a common structural unit in compounds with demonstrated biological activities, including antitumor effects. nih.gov The introduction of a bromine atom and a hydroxymethyl group offers specific chemical properties that can be exploited in the design of anticancer agents.
Derivatives incorporating a bromopyridine moiety have shown significant anticancer properties. For instance, a study on chalcone (B49325) derivatives identified (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one as a potent antitumor agent. nih.gov This compound exhibited more than tenfold the potency against Hela and MCF-7 cancer cell lines compared to the standard drug 5-fluorouracil, with IC₅₀ values of 3.204 μM and 3.849 μM, respectively. nih.gov Further investigation indicated that this derivative could inhibit tumor cell proliferation and migration while promoting apoptosis, suggesting it as a promising candidate for further development. nih.gov
Similarly, the positional isomer, (6-Bromopyridin-3-yl)methanol, has demonstrated anticancer properties in vitro against several cancer cell lines, as evaluated by the MTT assay. Another related synthetic pathway, using a bromopyridine precursor for a Suzuki coupling reaction, yielded 3-(3-Hydroxymethyl-pyridin-4-yl)-benzonitrile, a compound that shows promise as an anticancer agent. vulcanchem.com
The antitumor potential of molecules containing a pyridine ring is further exemplified by complexes with metals like Zinc(II). nih.gov Thiazole derivatives containing a pyridine hydrazone group are known to form stable complexes with transition metals, and these complexes often exhibit enhanced biological activity compared to the free ligands. nih.gov
The following table summarizes the in vitro anticancer activity of a notable derivative containing the bromopyridine scaffold.
Table 1: In Vitro Anticancer Activity of a Bromopyridine Derivative
| Compound Name | Cancer Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
|---|---|---|---|---|
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | Hela | 3.204 | 5-fluorouracil (5-Fu) | 43.75 |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 | 3.849 | 5-fluorouracil (5-Fu) | 45.38 |
Data sourced from a study on chalcone derivatives, demonstrating the potential of the bromopyridine moiety. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For this compound, SAR studies on its analogs focus on how modifications to the pyridine ring and its substituents influence biological activity.
Research on 4-aminopyridine (B3432731) (4AP) analogs, which are potassium channel blockers, provides valuable insights into how substitutions on the pyridine ring affect potency. biorxiv.org Studies have shown that small modifications at the 3-position of the 4AP ring are permissible and that potency is highly correlated with the compound's pKₐ. biorxiv.org For example, introducing a methyl group at the 3-position (3-methyl-4-aminopyridine) resulted in a 7-fold increase in potency compared to 4AP, while methoxy (B1213986) and trifluoromethyl groups led to a decrease in potency. biorxiv.org
In a series of curcumin-based anticancer agents, the presence of a nitrogen atom in the heteroaromatic ring was found to be important for activity. nih.gov Specifically, analogs with an ortho-pyridyl group were identified as having promising in vitro potency. nih.gov This highlights the significance of the nitrogen's position within the pyridine ring for biological interactions.
SAR studies on diaryloxazole derivatives containing a (pyridin-3-yl)methanamine moiety also offer relevant findings. A comparison between a 3-pyridine analog and a 2-pyridine analog suggested that the position of the pyridine nitrogen atom was not a major determinant of potency in that specific scaffold. nih.gov However, modifications to the amine group, such as the inclusion of additional heteroatoms or polar functional groups, led to compounds with improved potency and selectivity. nih.gov
The table below illustrates the impact of substituents on the activity of 4-aminopyridine analogs, offering a model for potential SAR studies on this compound derivatives.
Table 2: Structure-Activity Relationship of 4-Aminopyridine (4AP) Analogs
| Compound | Substituent at Position 3 | IC₅₀ at +50 mV (μM) | Potency Relative to 4AP |
|---|---|---|---|
| 4-Aminopyridine (4AP) | -H | 350 | - |
| 3-Fluoro-4-aminopyridine (3F4AP) | -F | 304 | ~1.15x more potent |
| 3-Methyl-4-aminopyridine (3Me4AP) | -CH₃ | 50 | ~7x more potent |
| 3-Methoxy-4-aminopyridine (3MeO4AP) | -OCH₃ | 992 | ~2.8x less potent |
| 3-Trifluoromethyl-4-aminopyridine (3CF₃4AP) | -CF₃ | 1150 | ~3.3x less potent |
Data adapted from SAR studies on K+ channel blockers. biorxiv.org
Pharmacophore Design and Optimization for Targeted Biological Interactions
A pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for a compound's biological activity. dergipark.org.tr The this compound structure serves as a versatile starting point for pharmacophore design, aiming to create molecules that can interact specifically with biological targets like enzymes or receptors.
The process of pharmacophore design involves identifying key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. dergipark.org.trfrontiersin.org For this compound, the hydroxyl group can act as a hydrogen bond donor and acceptor, the pyridine nitrogen is a hydrogen bond acceptor, and the brominated aromatic ring can participate in hydrophobic and halogen bonding interactions. vulcanchem.com
Computational methods are integral to modern pharmacophore modeling. Structure-based pharmacophore models can be generated from the crystal structure of a target protein with a bound ligand. frontiersin.org Ligand-based models are created by aligning a set of active molecules and identifying common chemical features. dergipark.org.tr These models are then used in virtual screening to identify new compounds from large databases that fit the pharmacophore requirements and are therefore likely to be active. dergipark.org.trnih.gov
Optimization of a pharmacophore based on the this compound scaffold would involve synthetic modifications to enhance binding affinity and selectivity. For example, the bromine atom can be replaced via nucleophilic aromatic substitution or used as a handle in cross-coupling reactions to introduce new functional groups. acs.org Docking studies, using programs like AutoDock Vina, can predict how these new analogs will bind to a target, guiding the synthetic effort. This iterative process of design, synthesis, and biological evaluation is central to optimizing lead compounds in drug discovery. nih.gov The use of related bromopyridine derivatives, such as 2-(5-Bromopyridin-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one, as pharmacophores in drug design further underscores the utility of this chemical class.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (6-Bromopyridin-3-yl)methanol |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |
| 2-(5-Bromopyridin-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one |
| 3-(3-Hydroxymethyl-pyridin-4-yl)-benzonitrile |
| 3-Fluoro-4-aminopyridine |
| 3-Methyl-4-aminopyridine |
| 3-Methoxy-4-aminopyridine |
| 3-Trifluoromethyl-4-aminopyridine |
| 4-Aminopyridine |
| 5-fluorouracil |
Advanced Spectroscopic and Analytical Characterization of 4 Bromopyridin 3 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of (4-Bromopyridin-3-yl)methanol by analyzing the magnetic properties of its atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy is fundamental in identifying the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the hydroxymethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atom in the pyridine ring, as well as the electronegative oxygen of the methanol (B129727) substituent.
General analytical information indicates that ¹H NMR data is reported by chemical shift (δ ppm), multiplicity (e.g., s = singlet, d = doublet), coupling constant (Hz), and integration. rsc.org The solvent used for NMR analysis, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), can also influence the chemical shifts. researchgate.netsigmaaldrich.compitt.edu
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.5 - 8.7 | s | - | 1H |
| H-6 | 8.4 - 8.6 | d | ~5 | 1H |
| H-5 | 7.3 - 7.5 | d | ~5 | 1H |
| -CH₂OH | 4.6 - 4.8 | s | - | 2H |
| -OH | Variable | br s | - | 1H |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronic effects of the attached substituents. The carbon atom bonded to the bromine (C-4) is significantly deshielded, resulting in a downfield chemical shift. The carbon atoms of the pyridine ring appear in the aromatic region, while the methylene (B1212753) carbon of the hydroxymethyl group appears further upfield. oregonstate.edudocbrown.info
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Designation | Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~140 |
| C-4 | ~125 |
| C-5 | ~128 |
| C-6 | ~152 |
| -CH₂OH | ~62 |
Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, a COSY spectrum would show a cross-peak between the H-5 and H-6 protons, confirming their adjacent positions on the pyridine ring. libretexts.orgresearchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. sdsu.educolumbia.edu An HSQC spectrum of this compound would show correlations between the H-2, H-5, and H-6 protons and their corresponding carbon atoms (C-2, C-5, and C-6), as well as a correlation between the methylene protons and the methylene carbon of the hydroxymethyl group. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. measurlabs.com This precision allows for the determination of the elemental formula of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). HRMS is a powerful tool for confirming the identity of synthesized compounds. rsc.orglcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. biomedpharmajournal.orgnih.gov While this compound itself may require derivatization to improve its volatility for GC analysis, GC-MS can be used to analyze its purity and identify any volatile impurities. nih.govescholarship.orgfarmaciajournal.com The mass spectrum obtained from the GC-MS analysis will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of the compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. eag.com This method is crucial for identifying and quantifying compounds, even at trace levels, within complex mixtures. organomation.com In the analysis of this compound, LC separates the compound from any impurities before it enters the mass spectrometer.
The mass spectrometer ionizes the molecule, typically forming a protonated molecular ion, [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic pair of peaks of nearly equal intensity, separated by 2 mass-to-charge units (m/z). For this compound (molecular formula C₆H₆BrNO), the expected [M+H]⁺ ions would be observed at m/z 188 and 190.
In the tandem MS (MS/MS) stage, this parent ion is selected and fragmented by collision with an inert gas. eag.com The resulting fragment ions (product ions) are specific to the molecule's structure, providing definitive identification. A proposed fragmentation pathway for this compound is detailed in the table below. This high specificity makes LC-MS/MS an invaluable tool for structural confirmation and impurity profiling in pharmaceutical and chemical synthesis. rsc.orgmdpi.com
| Ion Type | Proposed Fragment | Calculated m/z | Notes |
|---|---|---|---|
| Parent Ion [M+H]⁺ | C₆H₇BrNO⁺ | 188/190 | Characteristic isotopic pattern for bromine is present. |
| Product Ion | [M+H - H₂O]⁺ | 170/172 | Loss of a water molecule from the hydroxymethyl group. |
| Product Ion | [M+H - CH₂O]⁺ | 158/160 | Loss of formaldehyde. |
| Product Ion | [C₅H₄NBr]⁺ | 157/159 | Loss of the entire hydroxymethyl group. |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. nih.gov
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The presence of a hydroxyl (-OH) group gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the primary alcohol is typically found around 1050-1150 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring are observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at a lower frequency, typically in the 500-650 cm⁻¹ range.
Raman Spectroscopy involves the inelastic scattering of monochromatic light. beilstein-journals.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals are expected for the pyridine ring breathing modes and the C-Br stretch. While the O-H stretch is often weak in Raman spectra, the skeletal vibrations of the molecule provide a characteristic fingerprint.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and aiding in structural elucidation. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200-3600 (broad) | Weak |
| C-H Stretch (Aromatic) | Pyridine Ring | 3000-3100 | 3000-3100 |
| C=C, C=N Stretch | Pyridine Ring | 1400-1600 | 1400-1600 (strong) |
| C-O Stretch | Primary Alcohol | 1050-1150 | 1050-1150 |
| C-Br Stretch | Bromo-aryl | 500-650 | 500-650 (strong) |
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. semanticscholar.org The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to confirm the compound's elemental composition and purity. uef.fitdx.cat For this compound, the molecular formula is C₆H₆BrNO, with a molecular weight of 188.02 g/mol . scbt.com
A close correlation between the found and calculated values is a strong indicator of the sample's high purity.
| Element | Theoretical Mass % |
|---|---|
| Carbon (C) | 38.34% |
| Hydrogen (H) | 3.22% |
| Nitrogen (N) | 7.45% |
Chromatographic Purity Assessment
Chromatographic techniques are essential for assessing the purity of chemical compounds by separating the main component from any impurities.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile compounds. For this compound, a reversed-phase HPLC method is typically employed. rsc.org In this setup, the compound is passed through a column with a non-polar stationary phase (e.g., C18) using a polar mobile phase, often a mixture of water and an organic solvent like methanol or acetonitrile. fishersci.ca
Purity is assessed by monitoring the column eluent with a detector, usually a UV detector set at a wavelength where the pyridine ring absorbs strongly (e.g., 254 nm). The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is common for research-grade chemicals. rsc.org
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Purity Assessment | Peak Area Percentage |
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to assess purity, identify compounds, and monitor the progress of a chemical reaction. rsc.orgresearchgate.net For this compound, a silica (B1680970) gel plate is used as the stationary phase due to its polar nature. mdpi.com
The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a moderately polar solvent (e.g., ethyl acetate). mdpi.com The compound is spotted on the plate, which is then developed in the mobile phase. The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. After development, the spots are visualized, commonly under UV light at 254 nm, where the aromatic ring will appear as a dark spot on a fluorescent background. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. A single spot on the TLC plate indicates a high degree of purity.
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate/Hexane (e.g., 1:1 ratio) mdpi.com |
| Visualization | UV light (254 nm) or chemical stain (e.g., KMnO₄) |
| Expected Rf | ~0.4 - 0.6 (dependent on exact solvent ratio) |
Computational Chemistry and Theoretical Investigations of 4 Bromopyridin 3 Yl Methanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. bohrium.com For (4-Bromopyridin-3-yl)methanol, DFT calculations are instrumental in understanding its fundamental chemical characteristics. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common level of theory for these types of investigations. bohrium.commdpi.com
The first step in many computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has a rotatable hydroxymethyl group (-CH₂OH), conformation analysis is crucial.
Theoretical calculations are performed to find the minimum energy conformer. mdpi.com This involves systematically rotating the dihedral angle of the hydroxymethyl group relative to the pyridine (B92270) ring and calculating the total energy at each step, while optimizing all other geometric parameters. mdpi.com Studies on similar pyridine derivatives have shown that different conformers, such as syn and anti-isomers, can have varying stabilities, and the energy difference between them can indicate their relative populations at equilibrium. semanticscholar.org The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.
Table 1: Key Aspects of Molecular Geometry Optimization
| Parameter | Description | Significance |
| Potential Energy Surface Scan | Calculation of energy for various conformations by systematically changing specific dihedral angles. | Identifies the most stable (lowest energy) conformer and transitional states. mdpi.com |
| Geometry Optimization | A computational process that finds the atomic coordinates corresponding to a minimum on the potential energy surface. | Provides the most probable 3D structure of the molecule, including bond lengths and angles. |
| Conformational Isomers | Different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. | The relative energies of conformers determine their abundance and influence the molecule's overall properties and reactivity. semanticscholar.org |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals (FMOs). nih.gov The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.govschrodinger.com
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a large energy gap implies greater stability. nih.gov DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their electron density distributions. mdpi.com This analysis reveals the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO), providing insights into intramolecular charge transfer processes. mdpi.comresearchgate.net For pyridine derivatives, the HOMO and LUMO are typically distributed across the π-system of the ring. mdpi.com
Table 2: Frontier Molecular Orbital (FMO) Descriptors
| Descriptor | Formula | Interpretation |
| HOMO Energy (E_HOMO) | Calculated via DFT | Represents the electron-donating ability of the molecule. |
| LUMO Energy (E_LUMO) | Calculated via DFT | Represents the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | A measure of chemical reactivity and stability. A smaller gap often correlates with higher reactivity. nih.govschrodinger.com |
| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. Harder molecules have larger energy gaps. nih.gov |
| Chemical Softness (σ) | σ = 1 / η | The reciprocal of hardness; a measure of polarizability and reactivity. nih.gov |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net
Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netwalisongo.ac.id These often correspond to lone pairs on heteroatoms like nitrogen and oxygen. Blue regions signify positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as hydrogen atoms attached to electronegative atoms. researchgate.netwalisongo.ac.id Green areas represent neutral potential. For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group, while the hydrogen of the hydroxyl group would exhibit a positive potential.
Molecular Docking and Dynamics Simulations
To explore the potential of this compound as a biologically active agent, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how the molecule might interact with a specific biological target, such as a protein or enzyme.
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein to form a stable complex. nih.gov Using software like GOLD or AutoDock, the molecule is placed into the binding site of a protein, and various conformations and orientations are sampled. mdpi.com
The goal is to identify the binding mode with the lowest energy, which corresponds to the most stable complex. The analysis reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.comgalaxyproject.org For example, the hydroxyl group and the pyridine nitrogen of this compound are potential hydrogen bond donors and acceptors, respectively, which could play a crucial role in its binding to a target protein.
Docking algorithms generate a score that estimates the binding affinity, often expressed in kcal/mol, which quantifies the strength of the ligand-protein interaction. nih.gov A lower (more negative) binding energy generally indicates a more stable protein-ligand complex. The inhibitory constant (Ki) can also be calculated from the binding affinity, providing another measure of potency. mdpi.com
While docking provides a static snapshot of the interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov An MD simulation calculates the motion of atoms in the protein-ligand complex over time, providing insights into its stability and flexibility. researchgate.net It can confirm whether the key interactions predicted by docking are maintained over a period of nanoseconds, thus validating the stability of the binding mode. biorxiv.org
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, providing insights that complement and guide experimental work. respectprogram.org For this compound, methods like Density Functional Theory (DFT) for ground-state properties (NMR, IR) and Time-Dependent DFT (TD-DFT) for excited-state properties (UV-Vis) are standard approaches. researchgate.netchemrxiv.org These calculations help in the structural elucidation and characterization of the molecule by simulating its spectral fingerprints. cardiff.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction
The prediction of ¹H and ¹³C NMR chemical shifts via computational methods, typically using the Gauge-Independent Atomic Orbital (GIAO) method with a selected DFT functional (e.g., B3LYP, M06-2X) and basis set, has become a routine task in chemical research. d-nb.infonih.gov The accuracy of these predictions can be high, often with mean absolute errors of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR when compared to experimental data, especially when conformational isomers and solvent effects are considered. d-nb.info
For this compound, a theoretical prediction would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors. The predicted chemical shifts are obtained by referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS). The expected chemical shifts would reflect the electronic environment of each nucleus. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen atom would significantly influence the shifts of the aromatic protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are illustrative values based on computational principles. Actual experimental and calculated values may vary based on the specific level of theory, basis set, and solvent model used.
| Atom Type | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| ¹H NMR | ||
| Pyridine H (C2) | ~8.5 - 8.7 | Deshielded due to proximity to electronegative nitrogen. |
| Pyridine H (C5) | ~7.4 - 7.6 | Influenced by the adjacent bromine atom. |
| Pyridine H (C6) | ~8.4 - 8.6 | Deshielded due to proximity to nitrogen. |
| Methylene (B1212753) (-CH₂-) | ~4.6 - 4.8 | Adjacent to the aromatic ring and hydroxyl group. |
| Hydroxyl (-OH) | Variable (e.g., ~5.0 - 5.5) | Shift is highly dependent on solvent, concentration, and temperature. |
| ¹³C NMR | ||
| Pyridine C-Br (C4) | ~122 - 125 | Shielded by the heavy bromine atom (heavy-atom effect). |
| Pyridine C-CH₂OH (C3) | ~140 - 143 | Influenced by both bromo and hydroxymethyl substituents. |
| Pyridine C (C2) | ~150 - 153 | Deshielded by the adjacent nitrogen atom. |
| Pyridine C (C5) | ~128 - 131 | Aromatic carbon adjacent to C-Br. |
| Pyridine C (C6) | ~148 - 151 | Deshielded by the adjacent nitrogen atom. |
| Methylene (-CH₂OH) | ~60 - 64 | Typical range for a primary alcohol attached to an sp² carbon. |
Infrared (IR) Spectroscopy Prediction
Theoretical IR spectra are calculated from the harmonic vibrational frequencies obtained after geometry optimization. cardiff.ac.ukresearchgate.net DFT calculations can predict the positions and relative intensities of the vibrational modes, which correspond to the stretching, bending, and rocking of bonds within the molecule. nasa.govacs.org These predicted spectra are invaluable for assigning the bands observed in experimental IR spectra. cardiff.ac.uk
For this compound, key predicted vibrational frequencies would include the O-H stretch of the alcohol, C-H stretches of the pyridine ring, the C-O stretch of the alcohol, C=N and C=C stretches within the aromatic ring, and the characteristic C-Br stretch.
Table 2: Predicted Key IR Vibrational Frequencies for this compound Note: These are illustrative values based on computational principles. Frequencies are typically scaled to correct for anharmonicity and other systematic errors in the computational method.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description of Motion |
| O-H stretch | ~3600 - 3300 | Stretching of the hydroxyl group bond. Broad in experimental spectra due to hydrogen bonding. |
| Aromatic C-H stretch | ~3100 - 3000 | Stretching of the C-H bonds on the pyridine ring. |
| Aliphatic C-H stretch | ~2950 - 2850 | Asymmetric and symmetric stretching of the methylene (-CH₂) group. |
| C=N / C=C stretch | ~1610 - 1550 | Aromatic ring stretching vibrations, characteristic of the pyridine core. faccts.de |
| C-O stretch | ~1050 - 1000 | Stretching of the carbon-oxygen bond of the primary alcohol. |
| C-Br stretch | ~650 - 550 | Stretching of the carbon-bromine bond, typically found in the fingerprint region. faccts.de |
UV-Vis Spectroscopy Prediction
The electronic absorption spectra (UV-Vis) are predicted using TD-DFT calculations, which provide information about the electronic transitions between molecular orbitals. researchgate.netchemicalbook.com The calculation yields the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). mdpi.com For aromatic molecules like this compound, the key electronic transitions are typically π → π* and n → π* transitions. chemicalbook.com The n → π* transitions involve the non-bonding electrons on the nitrogen atom, while the π → π* transitions involve the π-electron system of the pyridine ring.
Table 3: Predicted UV-Vis Absorption for this compound Note: These are illustrative values based on computational principles. The choice of functional (e.g., CAM-B3LYP, ωB97-XD) and the inclusion of a solvent model are critical for accurate predictions. nih.gov
| Transition Type | Predicted λmax (nm) | Description |
| π → π | ~220 - 240 | High-intensity transition involving the π-system of the pyridine ring. |
| π → π | ~260 - 280 | Lower energy, moderate intensity transition of the aromatic system, often showing fine structure. issuu.com |
| n → π | ~290 - 320 | Low-intensity transition involving the lone pair electrons on the nitrogen atom. Often overlaps with π → π bands. |
Reaction Mechanism Studies and Transition State Analysis (e.g., Pyridyne Intermediates)
Computational chemistry is essential for elucidating complex reaction mechanisms, allowing for the study of transient species like intermediates and transition states that are difficult or impossible to observe experimentally. researchgate.netrsc.org One area of significant interest in pyridine chemistry is the formation of highly reactive pyridyne intermediates. github.io
Pyridyne Intermediate Formation
Studies on bromopyridines have shown that under strongly basic conditions (e.g., KOH), they can undergo isomerization through the formation of a transient 3,4-pyridyne intermediate. faccts.de For example, 3-bromopyridines can be converted to 4-substituted pyridines. This process involves the deprotonation of the pyridine ring, elimination of the bromide ion to form the strained pyridyne, and subsequent nucleophilic addition. github.io
A proposed pathway relevant to precursors of this compound involves the base-catalyzed isomerization of 3-bromopyridine (B30812) to 4-bromopyridine. The mechanism, supported by mechanistic and computational studies, proceeds as follows:
Deprotonation: A strong base abstracts a proton from the C4 position of a 3-bromopyridine derivative.
Elimination: The resulting anion rapidly eliminates the bromide ion from the C3 position, forming a highly reactive 3,4-pyridyne intermediate.
Nucleophilic Addition: The nucleophile present in the reaction (which could be the bromide ion itself, leading to isomerization, or another nucleophile) adds to the pyridyne. The addition can occur at either C3 or C4, but addition at C4 is often favored, leading to 4-substituted products. github.io
This pathway highlights how a 3-halo-substituted pyridine can be transformed into a 4-halo or 4-substituted pyridine, which could then be converted to this compound.
Transition State Analysis
Every step in a reaction mechanism proceeds through a transition state, which is the highest energy point along the reaction coordinate for that elementary step. researchgate.net Locating and characterizing these transition states using computational methods is crucial for understanding the kinetics and feasibility of a reaction pathway. researchgate.net
For the formation of a 3,4-pyridyne from a bromopyridine, computational analysis would focus on:
Geometry Optimization: Calculating the lowest energy structures for the reactant, intermediate, product, and transition states.
Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and formation of the aryne triple bond). researchgate.net
Activation Energy Calculation: Determining the energy barrier (Gibbs free energy of activation, ΔG‡) for each step. This barrier dictates the rate of the reaction.
Computational studies on related systems have shown that the formation of pyridyne intermediates is a high-energy process, but one that is accessible under specific experimental conditions (e.g., strong base, high temperature). github.io The regioselectivity of the subsequent nucleophilic attack on the pyridyne is governed by the electronic and steric properties of the pyridyne itself, which can be perturbed by other substituents on the ring.
Catalysis and Green Chemistry Aspects in the Synthesis and Transformations of 4 Bromopyridin 3 Yl Methanol
Integration of (4-Bromopyridin-3-yl)methanol in Catalytic Systems
This compound and its derivatives are valuable building blocks in organic synthesis, particularly in the construction of more complex molecules with potential pharmaceutical applications. Their integration into catalytic systems is a key area of research, focusing on enhancing reaction efficiency and selectivity.
One significant application lies in cross-coupling reactions. The bromo- and hydroxyl- functionalities of this compound offer versatile handles for various catalytic transformations. For instance, the bromine atom can participate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds. bohrium.com This approach has been utilized to synthesize a range of arylated pyridine (B92270) derivatives. bohrium.com
Furthermore, the hydroxyl group can be a directing group in certain catalytic C-H activation reactions or can be transformed into other functional groups that then participate in catalytic cycles. The interplay between the bromine and methanol (B129727) moieties on the pyridine ring allows for sequential, one-pot catalytic transformations, which is a cornerstone of efficient synthesis.
Recent advancements have also explored the use of derivatives of this compound in the development of novel catalysts. The pyridine nitrogen, for example, can act as a ligand for transition metals, forming complexes that catalyze a variety of organic transformations. This self-catalysis or ligand-accelerated catalysis is an emerging area with significant potential.
Development of Greener Synthetic Routes for this compound
The traditional synthesis of this compound often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. Consequently, a strong emphasis has been placed on developing greener and more sustainable synthetic alternatives. nih.gov
Solvent Selection and Optimization for Reduced Environmental Impact
Solvent choice is a critical factor in the environmental footprint of a chemical process, often constituting a large portion of the total mass of raw materials. nih.gov The selection of greener solvents is paramount in the synthesis of this compound. acs.org Traditional solvents like dichloromethane (B109758) and toluene (B28343) are being replaced with more benign alternatives. numberanalytics.com
The CHEM21 solvent selection guide and similar tools are instrumental in identifying problematic solvents and suggesting preferable substitutes. nih.gov Research is ongoing to utilize bio-derived solvents, supercritical fluids, and even water as reaction media. acsgcipr.org For instance, aqueous micellar conditions have been successfully employed in related coupling reactions, significantly reducing the reliance on organic solvents and often leading to improved yields and lower catalyst loadings. nih.gov The use of solvent mixtures can also be optimized to enhance reaction rates and selectivity, thereby reducing production costs and environmental impact. numberanalytics.com
| Conventional Solvent | Greener Alternative(s) | Key Advantages |
|---|---|---|
| Dichloromethane | 2-Methyltetrahydrofuran, Cyrene™ | Reduced toxicity, derived from renewable resources (Cyrene™) acs.org |
| Toluene | Anisole, p-Cymene | Higher boiling point (easier to recycle), lower toxicity |
| Dimethylformamide (DMF) | Dimethyl sulfoxide (B87167) (DMSO), γ-Valerolactone (GVL) acs.org | Lower toxicity, GVL is bio-derived acs.org |
Energy Efficiency Considerations in Synthetic Protocols
Improving energy efficiency is another key aspect of green chemistry. ammoniaknowhow.com This can be achieved through various strategies in the synthesis of this compound.
One approach is the development of one-pot or tandem reactions, which eliminate the need for intermediate isolation and purification steps, thereby saving energy and reducing solvent use. acs.org Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. encyclopedia.pubnumberanalytics.com The use of highly active catalysts that operate under milder conditions (lower temperature and pressure) also contributes to energy savings. nih.gov For example, the development of highly efficient palladium catalysts for cross-coupling reactions can lead to lower catalyst loadings and milder reaction conditions. mdpi.com Furthermore, process optimization, such as increasing reactant concentrations, can lead to more energy-efficient processes. acs.org
Homogeneous and Heterogeneous Catalysis in Reactions Involving this compound Derivatives
Both homogeneous and heterogeneous catalysis play crucial roles in the transformations of this compound derivatives. The choice between the two depends on the specific reaction, desired selectivity, and practical considerations like catalyst recovery and reuse.
Homogeneous Catalysis:
Homogeneous catalysts, which exist in the same phase as the reactants, are often employed for their high activity and selectivity. savemyexams.com In the context of this compound derivatives, palladium-based homogeneous catalysts are widely used in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups at the 4-position. bohrium.commdpi.com Rhodium and iridium complexes have been used for the hydrogenation of pyridine rings, although this is more common for producing piperidine (B6355638) derivatives. mdpi.com The "borrowing hydrogen" methodology, often catalyzed by homogeneous transition metal complexes, allows for the N-alkylation of amines using alcohols as alkylating agents, a transformation where derivatives of this compound could potentially be employed. acs.org
| Catalysis Type | Advantages | Disadvantages | Examples in Pyridine Chemistry |
|---|---|---|---|
| Homogeneous | High activity and selectivity, mild reaction conditions, good mechanistic understanding. savemyexams.com | Difficult to separate from the reaction mixture, potential for metal contamination in the product. | Pd-catalyzed Suzuki coupling bohrium.commdpi.com, Rh-catalyzed hydrogenation mdpi.com, Ru-catalyzed methanol reforming rsc.org. |
| Heterogeneous | Easy separation and recycling, high thermal stability, suitable for continuous flow processes. uantwerpen.be | Lower activity and selectivity compared to homogeneous counterparts, potential for metal leaching. | Magnetically recoverable nano-catalysts for pyridine synthesis nih.gov, Cu/ZnO/Al2O3 for methanol synthesis mdpi.com. |
Heterogeneous Catalysis:
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation and reusability, making them highly desirable for industrial applications. uantwerpen.be In recent years, there has been a growing interest in developing heterogeneous catalysts for reactions involving pyridine derivatives. For example, magnetically recoverable nanoparticles have been employed as catalysts for the synthesis of various pyridine derivatives, allowing for easy separation using an external magnet. nih.gov The development of supported catalysts, where the active metal is immobilized on a solid support, is another active area of research. These systems aim to combine the high activity of homogeneous catalysts with the practical benefits of heterogeneous systems.
Q & A
What are the key synthetic routes for preparing (4-Bromopyridin-3-yl)methanol, and how do reaction conditions influence yield?
Basic Research Question
this compound is typically synthesized via nucleophilic substitution or dearomatization reactions. A common method involves bromination of pyridine derivatives followed by hydroxymethylation. For example, in , dearomatization of this compound (compound 274) using temperature-controlled conditions yields 1,2-dihydropyridine derivatives. Key variables include:
- Temperature : Elevated temperatures (reflux) improve reaction rates but may lead to side reactions.
- Catalysts : Ammonium acetate (used in for analogous pyridine syntheses) can facilitate cyclization.
- Solvent choice : Ethanol or DMF/ethanol mixtures (as in ) enhance solubility of intermediates.
Methodological Tip : Optimize reaction time and temperature via small-scale trials monitored by TLC or HPLC. Use column chromatography with silica gel and ethyl acetate/hexane gradients for purification .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Discrepancies between predicted and observed NMR/IR data often arise from unexpected tautomerism, solvent effects, or impurities. For example, highlights challenges in dearomatization when substituents like pyrrolidin-1-ylmethyl are present (compound 276), leading to ambiguous spectral peaks.
Resolution Strategies :
- Multi-technique validation : Combine -NMR, -NMR, and HRMS.
- Crystallography : Use single-crystal X-ray diffraction (e.g., SHELX software in ) for unambiguous structural confirmation.
- Computational modeling : Compare experimental spectra with DFT-calculated chemical shifts .
What are the best practices for characterizing this compound derivatives using chromatography?
Basic Research Question
Reverse-phase HPLC or GC-MS is recommended for purity assessment. emphasizes experimental design for retention behavior as a function of pH and methanol content.
Protocol :
- Column : C18 for HPLC; helium carrier gas for GC.
- Mobile phase : Methanol/water (70:30) with 0.1% formic acid improves peak resolution.
- Detection : UV at 254 nm for aromatic systems; MS for mass confirmation.
Data Interpretation : Monitor for split peaks (indicating impurities) and adjust gradient elution accordingly .
How can researchers optimize dearomatization reactions of this compound for high-yield dihydropyridine synthesis?
Advanced Research Question
Dearomatization (e.g., to 1,2-dihydropyridines) is sensitive to steric and electronic effects. notes that substituents like bromine stabilize intermediates, but bulky groups (e.g., pyrrolidin-1-ylmethyl in compound 276) require precise temperature control (-78°C to 0°C) to avoid side reactions.
Optimization Steps :
- Low-temperature conditions : Use dry ice/acetone baths for exothermic steps.
- Catalytic additives : Triethylamine or DMAP can mitigate acid byproducts.
- In situ monitoring : Use -NMR (if fluorinated analogs are present) or inline IR .
What strategies are effective in evaluating the biological activity of this compound derivatives?
Advanced Research Question
Derivatives are explored as anticancer or anti-inflammatory agents (similar to fluorinated analogs in ). Key methodologies include:
- In vitro assays : MTT for cytotoxicity; ELISA for cytokine inhibition.
- Structure-activity relationships (SAR) : Vary substituents at the 4-bromo and 3-methanol positions.
- Molecular docking : Use PyMOL or AutoDock to predict binding to targets like kinases or COX-2.
Data Analysis : Cross-validate IC values with computational models to identify pharmacophore motifs .
How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?
Basic Research Question
Single-crystal X-ray diffraction (SHELX in ) is the gold standard. For example, describes ethanol solvates of pyrazolo-pyridine derivatives, where crystallography confirmed hydrogen bonding networks.
Workflow :
- Crystallization : Use slow evaporation in DMF/ethanol.
- Data collection : Synchrotron sources improve resolution for heavy atoms (e.g., bromine).
- Refinement : SHELXL integrates thermal displacement parameters to model disorder .
How should researchers address unexpected byproducts in Suzuki-Miyaura couplings involving this compound?
Advanced Research Question
Common issues include homocoupling (due to excess boronic acid) or protodebromination. and suggest:
- Catalyst tuning : Use Pd(PPh) instead of Pd(OAc) for better selectivity.
- Base optimization : KCO in THF/water minimizes side reactions.
- Quenching : Add ethylenediamine to sequester residual palladium.
Troubleshooting : Characterize byproducts via LC-MS and revise ligand/base ratios .
What are the critical considerations for scaling up this compound synthesis?
Basic Research Question
Scale-up risks include exothermic runaway reactions and purification bottlenecks.
Guidelines :
- Batch vs. flow chemistry : Flow systems improve heat dissipation for bromination steps.
- Solvent recovery : Distill ethanol/DMF mixtures for reuse.
- Safety : Monitor bromine gas release with scrubbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
